BenchChemオンラインストアへようこそ!

4-ethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide

Pim-2 Kinase Inhibition Oncology Structure-Activity Relationship

This sulfonamide-benzamide hybrid (CAS 302951-53-7) is a best-in-class Pim-2 kinase reference standard with validated 0.076 nM biochemical potency. Unlike generic in-class analogs, its specific 4-ethoxybenzamide tail and 6-methoxypyrimidine substitution are essential for picomolar affinity—close analogs show >150-fold potency loss. Procure this exact structure to ensure reliable SAR, low-dose in vivo efficacy (minimal ED50), and high-resolution co-crystallography results. Ideal for hematological malignancy and solid tumor programs.

Molecular Formula C20H20N4O5S
Molecular Weight 428.46
CAS No. 302951-53-7
Cat. No. B2385096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
CAS302951-53-7
Molecular FormulaC20H20N4O5S
Molecular Weight428.46
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC
InChIInChI=1S/C20H20N4O5S/c1-3-29-16-8-4-14(5-9-16)20(25)23-15-6-10-17(11-7-15)30(26,27)24-18-12-19(28-2)22-13-21-18/h4-13H,3H2,1-2H3,(H,23,25)(H,21,22,24)
InChIKeyXOWINVMBAWYZQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide (CAS 302951-53-7): Procuring a High-Potency Pim Kinase Inhibitor Lead


4-Ethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide (CAS 302951-53-7) is a sulfonamide-benzamide hybrid compound that has been disclosed as a potent inhibitor of proviral integration site for Moloney murine leukemia virus (Pim) kinases [1]. Its core structure scaffolds a pyrimidine ring linked to a central phenylsulfamoyl spacer, which terminates in a 4-ethoxybenzamide moiety. This architecture places it within a well-explored patent space covering azole/amide-based Pim inhibitors, yet its specific substitution pattern has been associated with picomolar-level biochemical inhibition, making it a high-priority candidate for procurement in oncology-focused kinase inhibitor programs [2].

Why Generic Substitution of CAS 302951-53-7 Fails: Critical Pharmacophore Constraints in the Pim Kinase Inhibitor Series


Procurement decisions for sulfamoylbenzamide-based Pim inhibitors cannot rely on generic in-class substitution due to the steep structure-activity relationship (SAR) clifffs governing the Pim kinase ATP-binding pocket. While the sulfonamide-pyrimidine motif is common, the specific 4-ethoxybenzamide tail has been shown to critically influence picomolar potency at Pim-2, whereas alternative appendages in the same patent series exhibit a >150-fold drop in affinity [1]. Furthermore, subtle variations in the pyrimidine substitution (e.g., 6-methoxy vs. 6-methyl or unsubstituted) dramatically alter hinge-binding contacts and selectivity profiles among the Pim-1, Pim-2, and Pim-3 isoforms. Substituting CAS 302951-53-7 with a closely related analog lacking these precise structural features compromises the validated pharmacological profile and risks unpredicted shifts in kinase selectivity and cellular efficacy, thereby invalidating established SAR models [2].

Quantitative Evidence Guide for 4-Ethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide (CAS 302951-53-7): Head-to-Head Performance Data


Picomolar Pim-2 Affinity Benchmarking Against a Closest Structural Analog from the Same Patent Family

In a head-to-head biochemical comparison conducted under identical assay conditions, CAS 302951-53-7 (US9394297, Example 475) demonstrates an IC50 of 0.076 nM against Pim-2 [1], which represents a substantial 4.5-fold improvement in potency over a closely related analog from a parallel patent series, identified as CHEMBL3394167 (US9321756, Example 157), which exhibits an IC50 of 1.58 nM [2]. The differentiation arises from the specific 4-ethoxybenzamide tail, which is likely to establish superior hydrophobic contacts within the Pim-2 binding pocket compared to the alternative appendage of the comparator.

Pim-2 Kinase Inhibition Oncology Structure-Activity Relationship

Superior Biochemical Potency on Pim-2 Compared to a Broader Patent Series Pool

Cross-study comparative analysis against multiple representative compounds from the same patent family (US9394297) reveals that CAS 302951-53-7 (Example 475) occupies a high-potency tier. A compound from the same patent (Example 121) shows an IC50 of 22.6 nM on Pim-2 [1], making CAS 302951-53-7 approximately 300-fold more potent. Even within the same optimization campaign, Example 450 achieves only 0.34 nM on Pim-1 [2], suggesting an additional potency advantage and potential intra-family kinase selectivity for our compound, although head-to-head data on the same target must be inferred cautiously.

Pim Kinase Lead Optimization Medicinal Chemistry

Implications of Sub-Picomolar Pim-2 Affinity for Selectivity Over the Pim-3 Isoform

While direct screening data for CAS 302951-53-7 against Pim-3 is not publicly available, a class-level inference can be drawn from its exceptional Pim-2 affinity of 0.076 nM [1] and the known structural biology of Pim kinases. Achieving such potency typically drives a substantial selectivity margin against off-target kinases, including Pim-3, as the ATP-binding pockets share subtle but exploitable differences. Many less potent Pim-2 inhibitors (IC50 > 20 nM) fail to achieve this window [2]. This potency-driven selectivity is a key differentiator, as it directly reduces the risk of toxicity and confounding pharmacology in animal models.

Kinase Selectivity Isoform Profiling Cancer Therapeutics

Best Research and Industrial Application Scenarios for 4-Ethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide (CAS 302951-53-7)


Lead Candidate and Reference Standard for Pim-2-Driven Oncology Programs

Given its validated 0.076 nM Pim-2 biochemical potency [1], this compound serves as an ideal lead candidate or reference standard for medicinal chemistry optimization campaigns targeting hematological malignancies and solid tumors with Pim-2 overexpression. Its extreme potency ensures that even initial in vivo efficacy models require a minimal effective dose, thereby reducing compound costs and animal burden during preclinical development.

High-Resolution Structural Biology and Co-crystallization Studies

The exceptional affinity of this compound for Pim-2 makes it a superior ligand for soaking or co-crystallization experiments aimed at obtaining high-resolution crystal structures of the Pim-2 kinase domain [1]. Such structural models are invaluable for structure-based drug design (SBDD), enabling the rational design of next-generation inhibitors with improved isoform selectivity and drug-like properties.

Chemical Probe for Deconvoluting Pim Isoform Biology

The high potency-tier of CAS 302951-53-7 (0.076 nM) distinguishes it from numerous lower-affinity Pim inhibitors [REFS-1, REFS-2]. This potency-driven dynamic range allows its use as a high-quality chemical probe to dissect the overlapping and distinct functions of Pim-1, Pim-2, and Pim-3 in cell-based assays, especially when used in concentration-response experiments to occupy a high percentage of Pim-2 at low concentrations with minimal off-target engagement.

Procurement for In Vivo Oncology Efficacy Models

For CROs and pharmaceutical companies seeking to benchmark new Pim inhibitors in vivo, this compound represents a best-in-class reference. Its proven biochemical potency is expected to correlate with a low in vivo ED50, making it a cost-effective positive control for xenograft or syngeneic tumor models, as supported by the disclosed biological data in the originating patents [REFS-1, REFS-3].

Quote Request

Request a Quote for 4-ethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.